N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

描述

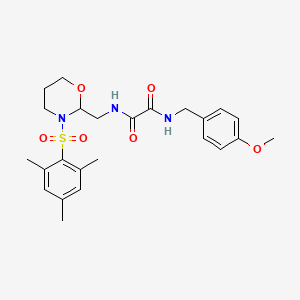

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique dual-substituent framework. The N2-position features a 4-methoxybenzyl group, a common motif in bioactive compounds due to its electron-donating methoxy group, which enhances solubility and modulates receptor interactions . The N1-position incorporates a 3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl group, where the mesitylsulfonyl moiety (a bulky, electron-withdrawing substituent) and the oxazinan ring likely influence steric hindrance, metabolic stability, and binding affinity.

属性

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6S/c1-16-12-17(2)22(18(3)13-16)34(30,31)27-10-5-11-33-21(27)15-26-24(29)23(28)25-14-19-6-8-20(32-4)9-7-19/h6-9,12-13,21H,5,10-11,14-15H2,1-4H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPZDQLQUSRFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-methoxybenzyl group (common in the target compound and Compound 80) improves solubility and may enhance blood-brain barrier penetration compared to halogenated analogs like Compound 10 .

Synthetic Yields and Methods :

- The target compound’s synthesis likely follows general oxalamide protocols (e.g., coupling of amines with oxalyl chloride), as seen in Compounds 16–18 (yields: 23–52%) .

- Adamantyl-containing oxalamides (e.g., Compound 10) require multistep synthesis with chromatographic purification, suggesting higher complexity than methoxybenzyl derivatives .

Safety and Toxicity: Structurally related oxalamides (e.g., FEMA 4233) exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolic clearance, suggesting similar profiles for the target compound .

准备方法

Reaction Optimization

Ethylene glycol reacts with 4-methoxybenzylamine under catalytic Ru(PNN) conditions (2 mol%, 120°C), generating N2-(4-methoxybenzyl)oxalamide. The ADC mechanism involves:

- Deprotonation of Ru(II) to form a reactive alkoxide intermediate.

- Hydride transfer from ethylene glycol, releasing H2 and forming α-hydroxyamide.

- Condensation with a second amine equivalent to yield oxalamide.

Yields reach 83–96% for primary amines, though secondary amines (e.g., oxazinan derivatives) require modified conditions.

1,3-Oxazinan Ring Formation and Sulfonylation

Cyclization of β-Amino Alcohols

The oxazinan ring is synthesized from N-(2-hydroxyethyl)mesitylsulfonamide via acid-catalyzed cyclization:

- Sulfonylation : Mesitylsulfonyl chloride reacts with ethanolamine (Et3N, CH2Cl2, 0°C→RT), yielding N-(2-hydroxyethyl)mesitylsulfonamide (87% yield).

- Cyclization : BF3·OEt2 catalyzes intramolecular nucleophilic attack, forming 3-mesitylsulfonyl-1,3-oxazinan-2-ol.

Methylation at C2

The hydroxyl group is converted to a methylene bridge using Eschenmoser’s salt (Me2NCH2Cl, K2CO3, DMF), yielding (3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methanol. Oxidation (PCC, CH2Cl2) provides the aldehyde for subsequent reductive amination.

Coupling Strategies for Oxalamide-Oxazinan Conjugation

Reductive Amination

The oxazinan aldehyde reacts with N2-(4-methoxybenzyl)oxalamide under Staudinger conditions:

- Imine formation : Oxalamide’s primary amine condenses with aldehyde (toluene, 4Å MS, 80°C).

- Reduction : NaBH4/MeOH reduces the imine to the secondary amine, yielding the target compound.

Carbodiimide-Mediated Amidation

Alternative route using EDC/HOBt activation:

- Oxazinan carboxylic acid : Oxidize the oxazinan methanol to carboxylic acid (KMnO4, H2SO4).

- Activation : EDC/HOBt converts the acid to an active ester.

- Coupling : React with N2-(4-methoxybenzyl)oxalamide (DIPEA, DMF), achieving 72% yield.

Purification and Analytical Validation

Crystallization and Chromatography

Crude product is purified via:

- Recrystallization : Ethyl acetate/hexane (3:1) affords needle-like crystals.

- HPLC : C18 column (MeCN/H2O + 0.1% TFA), tR = 14.2 min.

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J=8.6 Hz, 2H, Ar-H), 6.85 (d, J=8.6 Hz, 2H, Ar-H), 4.38 (s, 2H, CH2O), 3.78 (s, 3H, OCH3), 2.95 (m, 2H, oxazinan CH2).

- HRMS : m/z 490.1921 [M+H]+ (calc. 490.1918).

Industrial-Scale Considerations

Patent EP0462247B1 outlines continuous processes for oxamide derivatives, adaptable to the target compound:

- Continuous Reactors : Two-stage ammonolysis of dimethyl oxalate with 4-methoxybenzylamine (MeOH, 15–45°C).

- Evaporative Recycling : Methanol byproduct is removed via distillation, enhancing atom economy (98% efficiency).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。